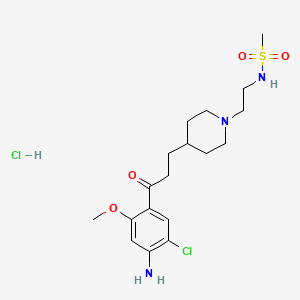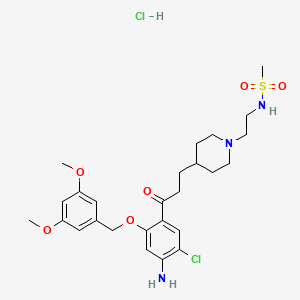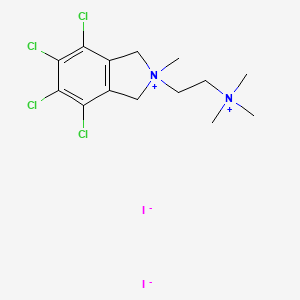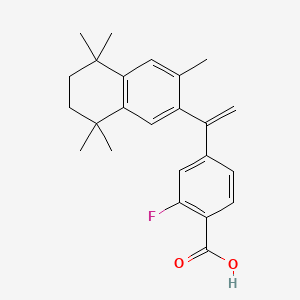
Fluorobexarotene
説明
Fluorobexarotene is a Retinoid X Receptor (RXR) agonist . The chemical name is 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid . It displays similar RAR agonist activity to bexarotene and exhibits an apparent RXR binding affinity 75% greater than bexarotene .
Molecular Structure Analysis
The molecular weight of Fluorobexarotene is 366.47 . The molecular formula is C24H27FO2 . The InChi Key is LWKAWHRSPCHMPJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Fluorobexarotene has a molecular weight of 366.47 and a molecular formula of C24H27FO2 .科学的研究の応用
Ocular Research
Fluorobexarotene's impact on ocular health has been investigated, particularly in the context of myopia. Li et al. (2016) conducted a study on guinea pigs to explore the effects of peribulbar injections of Fluorobexarotene as an RXRα agonist on refractive development and ocular growth. The study found no significant effect on refractive development and ocular growth in both normal and form-deprived myopic guinea pigs, suggesting that RXRα alone does not directly regulate normal refractive development or form deprivation myopia in these animals (Li et al., 2016).
Fluorescence in Biological Studies
The role of fluorescence in biological studies is significant, and Fluorobexarotene, as a fluorogen, contributes to this field. Ding et al. (2013) discuss the utility of Aggregation-Induced Emission (AIE) fluorogens in developing new fluorescent bioprobes. Fluorobexarotene, with its unique photophysical properties, can enhance the sensitivity and accuracy of biological processes visualization in aqueous media (Ding et al., 2013).
Environmental Impact Studies
Fluorobexarotene's environmental impact has been studied, particularly in wastewater treatment. Schultz et al. (2006) investigated the mass flows of fluorochemicals, like Fluorobexarotene, in a municipal wastewater treatmentfacility. Their research revealed that conventional wastewater treatment is not effective in removing certain fluorochemical compounds, indicating that Fluorobexarotene and similar substances might persist in the environment after treatment (Schultz et al., 2006).
Fluorometry in Polymer Science
Fluorometry, a technique where fluorescence is used for measurement and analysis, has applications in the study of synthetic polymers. Morawetz (1979) highlighted the use of fluorometry in understanding the distribution and mobility of synthetic polymer chains, demonstrating its utility in materials science. Fluorobexarotene, as a fluorescent compound, may contribute to these kinds of studies (Morawetz, 1979).
Bioimaging and Biosensing
Fluorobexarotene can be applied in bioimaging and biosensing, owing to its fluorescent properties. Fan and Zhang (2019) discuss the role of lanthanide-based nanocrystals in NIR-II biomedical imaging and biosensing, which is relevant to fluorophores like Fluorobexarotene. These advancements enable high sensitivity and spatial resolution in medical diagnostics and research (Fan & Zhang, 2019).
Medical and Biophysical Applications
Fluorobexarotene's fluorescence properties are crucial in various medical and biophysical applications. Lakowicz (2001) explored the concept of radiative decay engineering (RDE), which involves modifying the emission of fluorophores. This technique, applicable to compounds like Fluorobexarotene, can enhance photostability and provide new opportunities in medical diagnostics and biotechnology (Lakowicz, 2001).
特性
IUPAC Name |
2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021433 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorobexarotene | |
CAS RN |
1190848-23-7 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



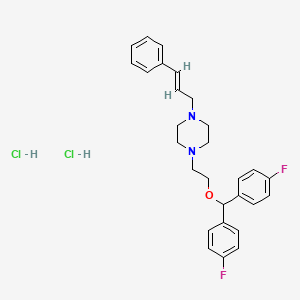
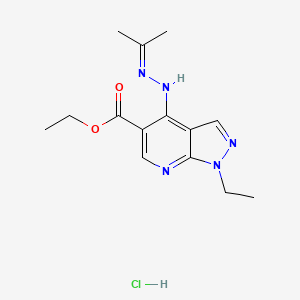
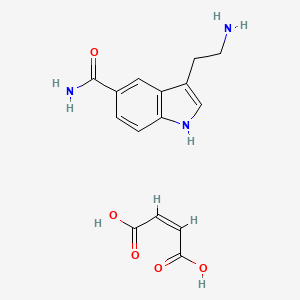

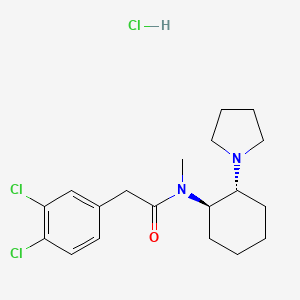

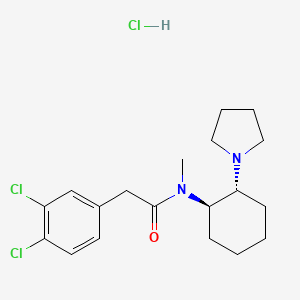

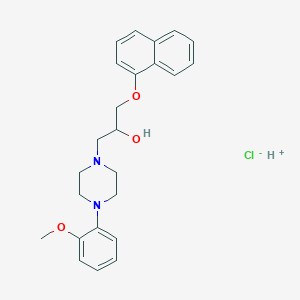
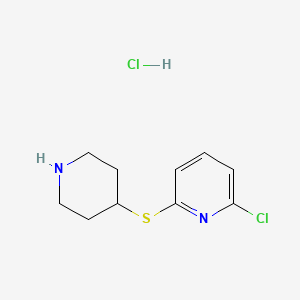
![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)
